molecular formula C49H57N11O7 B10847346 c[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2

c[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2

Cat. No.: B10847346
M. Wt: 912.0 g/mol
InChI Key: VWRQHODLDKRSNP-LIZQXKDQSA-N
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Description

The compound C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2 is a cyclic peptide that has garnered attention in scientific research due to its potential therapeutic applications. This compound is known for its interaction with melanocortin receptors, particularly the melanocortin receptor 4 (MC4R), which plays a crucial role in energy homeostasis and somatic growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2 involves the formation of a cyclic peptide through solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS with optimized reaction conditions to ensure high yield and purity. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups or structural configurations, which can impact their biological activity .

Scientific Research Applications

C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2: has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.

    Biology: Investigated for its role in modulating melanocortin receptors and related biological pathways.

    Medicine: Explored for potential therapeutic applications in treating conditions like obesity, metabolic disorders, and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

The compound exerts its effects by binding to melanocortin receptors, particularly MC4R. This interaction stimulates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which subsequently modulates various downstream signaling pathways involved in energy homeostasis, appetite regulation, and inflammation .

Comparison with Similar Compounds

C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2: can be compared with other cyclic peptides targeting melanocortin receptors, such as:

These similar compounds share structural features but differ in specific amino acid residues, leading to variations in their binding affinity, selectivity, and biological activity. The uniqueness of This compound lies in its specific interaction with MC4R and its potential therapeutic applications .

Properties

Molecular Formula

C49H57N11O7

Molecular Weight

912.0 g/mol

IUPAC Name

(7S,10R,13S,16S,19S)-13-[3-(diaminomethylideneamino)propyl]-16-(1H-indol-3-ylmethyl)-10-(naphthalen-2-ylmethyl)-2,8,11,14,17,25-hexaoxo-3,9,12,15,18,24-hexazatricyclo[24.4.0.03,7]triaconta-1(30),26,28-triene-19-carboxamide

InChI

InChI=1S/C49H57N11O7/c50-42(61)37-17-7-8-22-53-43(62)34-14-3-4-15-35(34)48(67)60-24-10-19-41(60)47(66)59-39(26-29-20-21-30-11-1-2-12-31(30)25-29)45(64)57-38(18-9-23-54-49(51)52)44(63)58-40(46(65)56-37)27-32-28-55-36-16-6-5-13-33(32)36/h1-6,11-16,20-21,25,28,37-41,55H,7-10,17-19,22-24,26-27H2,(H2,50,61)(H,53,62)(H,56,65)(H,57,64)(H,58,63)(H,59,66)(H4,51,52,54)/t37-,38-,39+,40-,41-/m0/s1

InChI Key

VWRQHODLDKRSNP-LIZQXKDQSA-N

Isomeric SMILES

C1CCNC(=O)C2=CC=CC=C2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)N)CC4=CNC5=CC=CC=C54)CCCN=C(N)N)CC6=CC7=CC=CC=C7C=C6

Canonical SMILES

C1CCNC(=O)C2=CC=CC=C2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C1)C(=O)N)CC4=CNC5=CC=CC=C54)CCCN=C(N)N)CC6=CC7=CC=CC=C7C=C6

Origin of Product

United States

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